N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
Overview
Description
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a methoxyphenyl group, and a nicotinamide moiety, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thus modulating its function .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects such as the modulation of immune response, inflammation, and oxidative stress .
Pharmacokinetics
A related compound has been shown to have high gi absorption and is bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been shown to have various effects, such as suppressing oxidative stress and inflammatory markers .
Action Environment
The action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
It is known that this compound has been synthesized as a derivative of nicotinamide, which is a form of vitamin B3 and a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD+) . This suggests that N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide may interact with enzymes, proteins, and other biomolecules involved in NAD±dependent reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cellular function by modulating the O-GlcNAc pathway, a nutrient-driven post-translational modification that links metabolism to cellular function . This pathway is known to play a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structural similarity to nicotinamide, it may exert its effects at the molecular level through interactions with biomolecules involved in NAD±dependent reactions
Metabolic Pathways
Given its structural similarity to nicotinamide, it may be involved in metabolic pathways related to NAD+ metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one structure. For example, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base can yield the chromen-4-one core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-4-one core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Nicotinamide Moiety: The final step involves the coupling of the intermediate with nicotinamide. This can be achieved through a condensation reaction using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one core and the nicotinamide moiety, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)nicotinamide: This compound shares the nicotinamide and methoxyphenyl groups but lacks the chromen-4-one core.
N-(2-chlorophenyl)nicotinamide: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.
N-(2-bromophenyl)nicotinamide: Contains a bromophenyl group instead of a methoxyphenyl group.
Uniqueness
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide is unique due to the presence of the chromen-4-one core, which imparts distinct chemical and biological properties. This core structure enhances its ability to interact with various molecular targets and exhibit a broader range of biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-7-4-14(5-8-17)20-12-19(25)18-9-6-16(11-21(18)28-20)24-22(26)15-3-2-10-23-13-15/h2-13H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROOSDUYXRRRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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